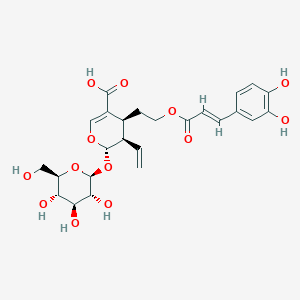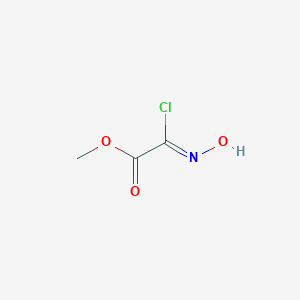![molecular formula C5H5NO3S B141685 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide CAS No. 146697-42-9](/img/structure/B141685.png)
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications in various fields. The compound is synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide involves the inhibition of various enzymes and proteins involved in the inflammatory response. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation.
Biochemical And Physiological Effects
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the inflammatory response. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide in lab experiments is its ability to inhibit the inflammatory response without causing significant toxicity. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for the use of 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide in scientific research. One potential direction is the development of new therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound can also be used in the development of new anti-inflammatory drugs with fewer side effects than currently available drugs. Additionally, further research is needed to understand the compound's mechanism of action and potential applications in other fields such as agriculture and environmental science.
Conclusion
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide is a compound with diverse applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new therapeutic agents. The compound's mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research for scientists in various fields.
Synthesis Methods
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide can be synthesized using various methods, including the reaction of 2,3-dichlorothiophene with hydroxylamine hydrochloride and sodium bicarbonate. Another method involves the reaction of 2-chlorothiophene with hydroxylamine hydrochloride and sodium bicarbonate, followed by cyclization with acetic anhydride.
Scientific Research Applications
The compound has been widely used in scientific research due to its unique properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also shown potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
146697-42-9 |
|---|---|
Product Name |
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide |
Molecular Formula |
C5H5NO3S |
Molecular Weight |
159.17 g/mol |
IUPAC Name |
4,6-dihydrothieno[3,4-d][1,2]oxazole 5,5-dioxide |
InChI |
InChI=1S/C5H5NO3S/c7-10(8)2-4-1-6-9-5(4)3-10/h1H,2-3H2 |
InChI Key |
CJCVKWWSYIEXRC-UHFFFAOYSA-N |
SMILES |
C1C2=C(CS1(=O)=O)ON=C2 |
Canonical SMILES |
C1C2=C(CS1(=O)=O)ON=C2 |
synonyms |
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



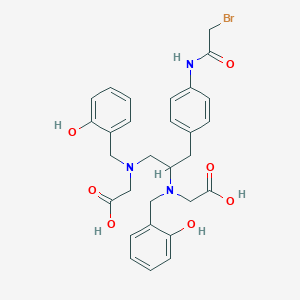
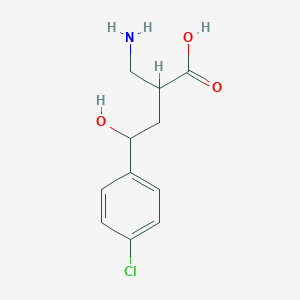
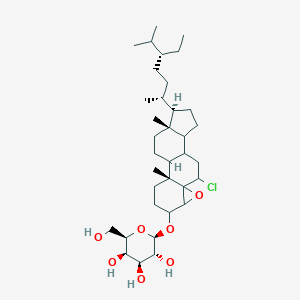
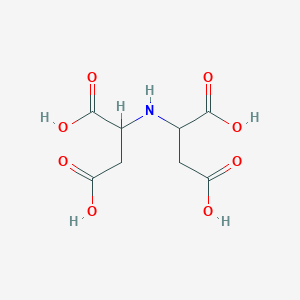
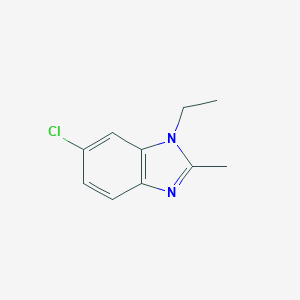
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
